N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride is a synthetic small molecule characterized by a benzamide core linked to a sulfonylpiperazine moiety. The compound features:
- Sulfonylethylpiperazine chain: A piperazine ring substituted with a benzyl group and connected via a sulfonyl-ethyl spacer. This structure is common in ligands targeting central nervous system (CNS) receptors, such as serotonin or dopamine receptors.
- Hydrochloride salt: Enhances solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-chlorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S.ClH/c21-19-8-6-18(7-9-19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-4-2-1-3-5-17;/h1-9H,10-16H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHKWERZMIXKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chlorides under basic conditions.
Amidation: The final step involves the reaction of the sulfonylated piperazine with 4-chlorobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated their effectiveness against various bacterial and fungal strains, showing comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin . The mechanism of action is believed to involve the inhibition of essential microbial enzymes, thereby disrupting cellular processes.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Similar compounds have been evaluated for their activity against human cancer cell lines, particularly colorectal carcinoma (HCT116). Results from these studies suggest that certain derivatives exhibit potent cytotoxic effects, with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU) . The structural modifications in the benzamide framework appear to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Mechanistic Studies
Investigations into the mechanism of action reveal that these compounds may interact with dihydrofolate reductase (DHFR), a critical enzyme in purine metabolism. This interaction can lead to the inhibition of cell proliferation in cancerous tissues . Furthermore, structure-activity relationship (SAR) studies have provided insights into how variations in chemical structure influence biological activity, paving the way for the design of more effective derivatives.
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The sulfonyl and benzamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Structural and Functional Insights
Aromatic Substituent Variations
- 4-Ethoxybenzamide (CAS 1189932-70-4) : The ethoxy group may improve solubility but reduce lipophilicity, affecting blood-brain barrier penetration.
- Benzo[d]thiazolyl group (CAS 1322030-57-8) : Introduces heterocyclic bulk, likely influencing selectivity for kinase or protease targets .
Sulfonyl-Linked Moieties
- Benzylpiperazine (Target) : The benzyl group enhances piperazine ring lipophilicity, favoring CNS penetration.
- 4-Methylpiperidinylsulfonyl (CAS 1322030-57-8) : Piperidine vs. piperazine alters nitrogen spacing and basicity, impacting receptor binding kinetics .
Side Chain Modifications
- Dimethylaminoethyl (CAS 1322030-57-8): Introduces a cationic center at physiological pH, improving solubility and possibly interaction with anionic receptor domains .
Hypothesized Pharmacological Differences
- Target Compound : Likely optimized for CNS targets (e.g., 5-HT₆ or D₂ receptors) due to benzylpiperazine and chlorobenzamide motifs.
- CAS 1189932-70-4 : The ethoxy and methoxy groups suggest peripheral activity (e.g., anti-inflammatory or antimicrobial applications).
- CAS 1322030-57-8: Benzo[d]thiazol and dimethylaminoethyl groups imply kinase inhibition (e.g., EGFR or B-RAF targets) .
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzylpiperazine moiety, a sulfonyl group, and a chlorobenzamide framework. The molecular formula is with a molecular weight of approximately 357.87 g/mol.
The biological activity of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride can be attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has been identified as an inhibitor of specific kinases, which play critical roles in cell signaling pathways involved in cancer progression and neurodegenerative diseases .
- Muscarinic Receptor Modulation : It exhibits antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and the pathophysiology of neurological disorders .
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The mechanism involved apoptosis induction via caspase activation and DNA damage .
- Hypoxia Selectivity : The compound has shown potential as a hypoxia-selective agent, targeting tumor cells in low oxygen environments, which is a common characteristic of solid tumors .
Neurological Activity
The modulation of muscarinic receptors suggests that the compound may have therapeutic potential in treating conditions like Alzheimer's disease:
- Cognitive Enhancement : By antagonizing M4 receptors, it may enhance cognitive functions impaired in neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of A549 cell proliferation with IC50 values indicating potent cytotoxicity. |
| Study 2 | Showed that the compound induces apoptosis in WM115 cells via caspase-dependent pathways. |
| Study 3 | Highlighted the role of hypoxia-inducible factors (HIFs) in mediating the effects of the compound on tumor cells. |
Safety Profile
While the biological activities are promising, safety evaluations indicate that the compound can cause skin and eye irritation at high concentrations . Further toxicological studies are necessary to establish a comprehensive safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
